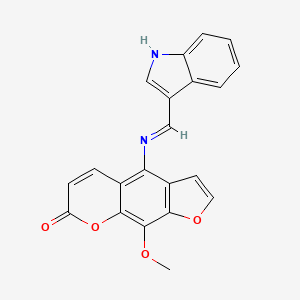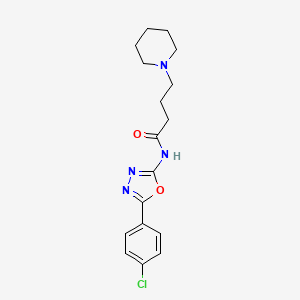![molecular formula C10H15ClN4O2 B12913996 4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol CAS No. 91296-08-1](/img/structure/B12913996.png)
4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a chlorine atom, linked to a cyclopentanol moiety with a hydroxymethyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and chlorine substituents. The cyclopentanol moiety is then attached through a series of reactions involving hydroxymethylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentane
- 4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclohexanol
- 4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclohexane
Uniqueness
4-((2-Amino-6-chloropyrimidin-4-yl)amino)-2-(hydroxymethyl)cyclopentanol is unique due to its specific combination of functional groups and ring structures
Properties
CAS No. |
91296-08-1 |
|---|---|
Molecular Formula |
C10H15ClN4O2 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
4-[(2-amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H15ClN4O2/c11-8-3-9(15-10(12)14-8)13-6-1-5(4-16)7(17)2-6/h3,5-7,16-17H,1-2,4H2,(H3,12,13,14,15) |
InChI Key |
DOIIZKLGFABNKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1CO)O)NC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



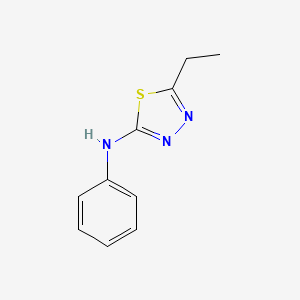


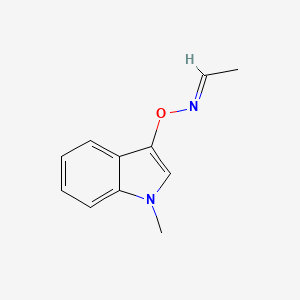
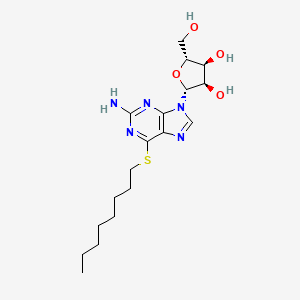
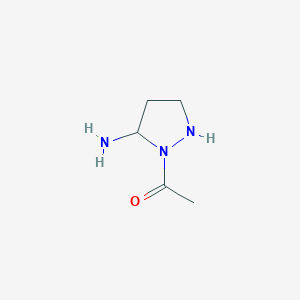
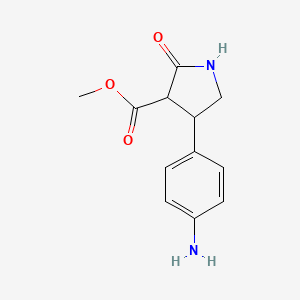

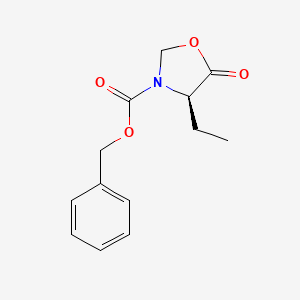
![(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)

